- Synthesis, antibacterial, and antifungal activities of some new benzimidazolesBioscience, 1992, 56(2), 199-206,
Cas no 91337-45-0 (1-Butyl-1H-benzimidazol-2-amine)

91337-45-0 structure
Product name:1-Butyl-1H-benzimidazol-2-amine
CAS No:91337-45-0
MF:C11H15N3
MW:189.256901979446
MDL:MFCD00159973
CID:799616
1-Butyl-1H-benzimidazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Butyl-1H-benzo[d]imidazol-2-amine
- 1-Butyl-1H-benzimidazol-2-amine
- 1H-Benzimidazol-2-amine,1-butyl-
- 1H-Benzimidazol-2-amine,1-butyl-(9CI)
- 1-Butyl-1H-benzimidazol-2-amine (ACI)
- Benzimidazole, 2-amino-1-butyl- (7CI)
- 1-Butyl-1H-1,3-benzodiazol-2-amine
- 1-Butyl-1H-benzimidazol-2-ylamine
- 1-Butyl-1H-benzoimidazol-2-ylamine
- 1-Butylbenzimidazol-2-amine
- 2-Amino-1-butylbenzimidazole
-
- MDL: MFCD00159973
- Inchi: 1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13)
- InChI Key: BPFMGSARUNSBFM-UHFFFAOYSA-N
- SMILES: N1=C(N)N(CCCC)C2C1=CC=CC=2
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
1-Butyl-1H-benzimidazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB265353-5 g |
1-Butyl-1H-benzimidazol-2-amine; 95% |
91337-45-0 | 5g |
€365.50 | 2023-04-26 | ||
abcr | AB265353-5g |
1-Butyl-1H-benzimidazol-2-amine, 95%; . |
91337-45-0 | 95% | 5g |
€552.30 | 2024-04-16 | |
Chemenu | CM281230-5g |
1-Butyl-1H-benzo[d]imidazol-2-amine |
91337-45-0 | 95% | 5g |
$631 | 2021-06-17 | |
TRC | T135893-100mg |
1-Butyl-1H-benzimidazol-2-amine |
91337-45-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
abcr | AB265353-1 g |
1-Butyl-1H-benzimidazol-2-amine; 95% |
91337-45-0 | 1g |
€128.10 | 2023-04-26 | ||
TRC | T135893-500mg |
1-Butyl-1H-benzimidazol-2-amine |
91337-45-0 | 500mg |
$ 115.00 | 2022-06-03 | ||
Fluorochem | 042205-5g |
1-Butyl-1H-benzoimidazol-2-ylamine |
91337-45-0 | 95% | 5g |
£257.00 | 2022-03-01 | |
Fluorochem | 042205-10g |
1-Butyl-1H-benzoimidazol-2-ylamine |
91337-45-0 | 95% | 10g |
£400.00 | 2022-03-01 | |
A2B Chem LLC | AH87053-1g |
1-Butyl-1H-benzo[d]imidazol-2-amine |
91337-45-0 | 95% | 1g |
$87.00 | 2024-07-18 | |
Ambeed | A473173-1g |
1-Butyl-1H-benzo[d]imidazol-2-amine |
91337-45-0 | 95+% | 1g |
$71.0 | 2024-08-02 |
1-Butyl-1H-benzimidazol-2-amine Production Method
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ; 3 h, 60 °C
Reference
- Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-aminesJournal of Medicinal Chemistry, 2014, 57(17), 7325-7341,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water
Reference
- Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activityChemical Biology & Drug Design, 2023, 101(4), 896-914,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone
Reference
- Synthesis and pharmacological activity of 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazolesRussian Chemical Bulletin, 2017, 66(10), 1905-1912,
Synthetic Circuit 5
Reaction Conditions
Reference
- Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacidesRSC Medicinal Chemistry, 2020, 11(6), 685-695,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ; rt
1.2 rt
1.2 rt
Reference
- Synthesis and QSAR studies of novel 1-substituted-2-aminobenzimidazoles derivativesEuropean Journal of Medicinal Chemistry, 2006, 41(9), 1080-1083,
1-Butyl-1H-benzimidazol-2-amine Raw materials
1-Butyl-1H-benzimidazol-2-amine Preparation Products
1-Butyl-1H-benzimidazol-2-amine Related Literature
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
91337-45-0 (1-Butyl-1H-benzimidazol-2-amine) Related Products
- 945021-19-2(2-Amino-1-cyclopropylbenzimidazole)
- 1220034-86-5(4-{(4-Bromobenzyl)oxymethyl}piperidinehydrochloride)
- 1805747-66-3(2-(3-Bromopropyl)-6-(trifluoromethylthio)toluene)
- 2230802-52-3(2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid)
- 2137571-69-6(4'-Amino-2-oxaspiro[bicyclo[3.1.0]hexane-3,1'-cyclohexane]-4-one)
- 1895254-38-2(1-(4-tert-butylphenyl)cyclopropan-1-amine hydrochloride)
- 215176-58-2(2α-Hydroxy Zidovudine)
- 126355-37-1(1-ethoxy-1H-Imidazole)
- 1227574-84-6(3-(bromomethyl)-2-chloro-6-methyl-pyridine)
- 1785359-45-6(3-2-(aminooxy)ethyl-1lambda6-thiolane-1,1-dione)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91337-45-0)1-Butyl-1H-benzimidazol-2-amine

Purity:99%
Quantity:5g
Price ($):191.0